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Peptidoglycan Pentapeptide-mdap3 - 73715-37-4

Peptidoglycan Pentapeptide-mdap3

Catalog Number: EVT-443018
CAS Number: 73715-37-4
Molecular Formula: C40H67N9O21
Molecular Weight: 1010 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Peptidoglycan Pentapeptide-mdap3 is a significant component of bacterial cell walls, primarily composed of a pentapeptide chain attached to a sugar backbone. This compound plays a crucial role in maintaining the structural integrity of bacteria, particularly in Gram-negative and some Gram-positive organisms. The pentapeptide typically includes amino acids such as L-alanine, D-glutamic acid, meso-diaminopimelic acid, and D-alanine, which vary in composition depending on the bacterial species. The synthesis and regulation of peptidoglycan are complex processes that involve multiple enzymatic steps and membrane interactions.

Source and Classification

Peptidoglycan Pentapeptide-mdap3 is synthesized within the bacterial cytoplasm from nucleotide precursors. The primary source of this compound is various bacteria, including Escherichia coli and Staphylococcus aureus. It is classified as a biopolymer and a component of the peptidoglycan layer, which is essential for cell wall structure and function in prokaryotic organisms.

Synthesis Analysis

Methods and Technical Details

The biosynthesis of Peptidoglycan Pentapeptide-mdap3 begins with the conversion of uridine diphosphate N-acetylglucosamine to uridine diphosphate N-acetylmuramic acid-pentapeptide. This process involves several key enzymes:

  1. MurA: Converts uridine diphosphate N-acetylglucosamine to uridine diphosphate N-acetylmuramic acid.
  2. MurB: Further modifies this compound.
  3. MurC, MurD, MurE, MurF: These enzymes sequentially add amino acids to form the pentapeptide structure.

The final product, UDP-MurNAc-pentapeptide, is then linked to undecaprenyl phosphate by the enzyme MraY to form lipid I. This intermediate is subsequently converted to lipid II by the action of MurG, which adds another sugar moiety (N-acetylglucosamine) .

Molecular Structure Analysis

Structure and Data

The molecular structure of Peptidoglycan Pentapeptide-mdap3 consists of a disaccharide backbone (N-acetylmuramic acid and N-acetylglucosamine) linked to a pentapeptide chain. The typical sequence includes:

  • L-alanine
  • D-glutamic acid
  • meso-diaminopimelic acid
  • D-alanine

This structure provides rigidity and strength to the bacterial cell wall through cross-linking between peptide chains .

Structural Data

Chemical Reactions Analysis

Reactions and Technical Details

Peptidoglycan Pentapeptide-mdap3 undergoes several critical reactions during its synthesis:

  1. Formation of UDP-MurNAc-pentapeptide: Involves multiple enzymatic steps where amino acids are added sequentially.
  2. Lipid I Formation: MraY catalyzes the transfer of phospho-MurNAc-pentapeptide to undecaprenyl phosphate.
  3. Lipid II Formation: MurG catalyzes the addition of N-acetylglucosamine to lipid I.

These reactions are vital for assembling the peptidoglycan layer and are often targeted by antibiotics like beta-lactams .

Mechanism of Action

Process and Data

The mechanism by which Peptidoglycan Pentapeptide-mdap3 functions involves its incorporation into the peptidoglycan layer during bacterial growth. As bacteria divide, existing peptidoglycan must be remodeled:

  1. Autolysins break down existing peptidoglycan to allow for new monomers to be inserted.
  2. Transglycosylases facilitate the insertion of new units into the growing chain.
  3. Transpeptidases form cross-links between peptide chains, providing structural integrity.

This process is crucial for maintaining cell shape and resisting osmotic pressure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline or powder form.
  • Solubility: Soluble in water due to its polar nature but may vary based on specific modifications.

Chemical Properties

  • Stability: Generally stable under physiological conditions but susceptible to hydrolysis by certain enzymes (e.g., lysozyme).
  • Reactivity: Reacts with various antibiotics that target peptidoglycan synthesis pathways.

Relevant data indicate that modifications in the pentapeptide can influence susceptibility to antibiotics .

Applications

Scientific Uses

Peptidoglycan Pentapeptide-mdap3 has several important applications in microbiology and pharmacology:

  1. Antibiotic Development: Understanding its synthesis pathways aids in designing new antibiotics targeting bacterial cell wall synthesis.
  2. Biochemical Research: Serves as a model for studying bacterial growth mechanisms and cell wall dynamics.
  3. Diagnostic Tools: Potential use in developing assays for detecting bacterial infections based on peptidoglycan presence.

Research continues to explore its role in antibiotic resistance mechanisms and potential therapeutic targets .

Introduction to Peptidoglycan Pentapeptide-mDAP3

Peptidoglycan (PG), or murein, is an essential macromolecular scaffold surrounding bacterial cytoplasmic membranes, providing structural integrity, osmotic protection, and shape determination. The fundamental unit of PG consists of alternating β-(1,4)-linked N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) sugars, with MurNAc residues bearing a stem peptide. The pentapeptide-mDAP3 variant features meso-diaminopimelic acid (mDAP) at the third position of this peptide chain—a signature configuration prevalent in Gram-negative bacteria and critical for PG cross-linking. This review explores the historical discovery, structural mechanics, and evolutionary conservation of mDAP3-containing PG, highlighting its indispensable role in bacterial physiology.

Historical Context and Discovery of Peptidoglycan Cross-Linking Mechanisms

The identification of mDAP3 emerged from seminal studies on bacterial cell wall composition in the mid-20th century. Key milestones include:

  • Penicillin’s Mode of Action (1960s): Researchers elucidated that β-lactam antibiotics inhibit enzymes catalyzing PG cross-linking. Work on Escherichia coli revealed that mDAP3’s ε-amino group is essential for forming peptide bridges between glycan strands [1] [4].
  • Structural Biochemistry Advances: Park’s nucleotide experiments identified UDP-N-acetylmuramyl-pentapeptide precursors containing mDAP, confirming its role as a biosynthetic intermediate. Concurrently, the discovery of lytic transglycosylases and DD-transpeptidases (penicillin-binding proteins, PBPs) established enzymatic mechanisms for glycan chain cleavage and peptide cross-linking, respectively [1] [5].
  • Cross-Link Diversity: Early chromatographic analyses of PG hydrolysates demonstrated that Gram-negative bacteria primarily use 4→3 cross-links (D-Ala4→mDAP3), while alternative linkages (e.g., 3→3 bonds between mDAP residues) occur in select species under stress or stationary phase [2] [4]. This plasticity underscored PG’s adaptability as a drug target.

Structural and Functional Significance of mDAP3 in Bacterial Cell Walls

mDAP3 is a dibasic amino acid uniquely positioned to mediate PG cross-linking. Its structural contributions include:

  • Cross-Link Formation: The ε-amino group of mDAP3 acts as a nucleophile in transpeptidation reactions. DD-transpeptidases catalyze its bond with the carbonyl group of D-Ala4 from an adjacent stem peptide, generating a 4→3 cross-link (Figure 1A). This network provides tensile strength against turgor pressure (≥3–5 atm in Gram-negatives) [1] [3].
  • Mechanical Flexibility: Unlike Gram-positive bacteria (which use L-Lys3 and often interpeptide bridges), Gram-negative PG forms a thin, monolayered mesh. mDAP3’s direct cross-linking enables elasticity: peptides stretch under osmotic stress but recoil upon plasmolysis, preventing rupture [1] [5].
  • Outer Membrane Tethering: In E. coli and related species, the Braun’s lipoprotein (Lpp) covalently attaches its C-terminal lysine to mDAP3 residues, anchoring the outer membrane to the PG layer. This tethering is critical for envelope stability, with ~10% of mDAP3 residues engaged in Lpp bonds [1].

Table 1: Key Cross-Link Types Involving mDAP3

Cross-Link TypeEnzyme CatalyzingBond FormedBiological Role
4→3 (DD-cross-link)DD-transpeptidases (PBPs)D-Ala4→mDAP3Primary cross-link; β-lactam sensitive
3→3 (LD-cross-link)LD-transpeptidasesmDAP3→mDAP3Stress adaptation; β-lactam resistant
1→3 (LD-cross-link)LDTGo-like enzymesL-Ala1→mDAP3Found in Alpha/Betaproteobacteria
Lpp-mediatedL,D-transpeptidasesmDAP3→Lpp-LysOM-PG tethering

Evolutionary Conservation of mDAP3-Containing Peptidoglycan in Gram-Negative Bacteria

mDAP3 is a hallmark of PG in Gram-negative bacteria, with deep evolutionary roots:

  • Taxonomic Ubiquity: mDAP3 is conserved in >95% of Gram-negative proteobacteria, including model organisms (E. coli, Pseudomonas aeruginosa) and pathogens (Salmonella, Haemophilus). Its presence distinguishes them from Gram-positive bacteria, which typically use L-Lys3 [1] [7].
  • Metabolic Constraint: Biosynthesis of mDAP involves enzymes like diaminopimelate decarboxylase, which also produces lysine. This pathway is essential—deletion is lethal—suggesting strong selective pressure to retain mDAP3 [5].
  • Emergence of Variants: Despite conservation, some Alpha- and Betaproteobacteria (Gluconobacter oxydans) evolved LD1,3-transpeptidases (e.g., LdtGo) that form non-canonical L-Ala1→mDAP3 cross-links. This enzyme family lacks homology to classical LD3,3-transpeptidases and enhances cell wall resilience to β-lactams and lytic enzymes [6].
  • Coordination with Outer Membrane Biogenesis: In P. aeruginosa, the committed PG synthesis enzyme MurA directly interacts with and activates LpxC (the first enzyme in LPS biosynthesis). This complex ensures balanced flux of UDP-GlcNAc precursors between PG and LPS pathways, preventing toxic intermediate accumulation (Figure 1B) [8].

Table 2: Conservation of mDAP3-Dependent Systems Across Bacterial Taxa

OrganismPG Cross-Link Type(s)Specialized Enzymes/PathwaysFunctional Adaptation
Escherichia coliPredominant 4→3; minor 3→3DD-transpeptidases (PBP1A/1B); Lpp tetheringOM-PG anchoring; osmotic protection
Pseudomonas aeruginosa4→3; 3→3 under stressMurA-LpxC regulatory complexCoordinated PG/LPS synthesis
Gluconobacter oxydans1→3 (L-Ala1→mDAP3)LdtGo (LD1,3-transpeptidase)Ampicillin resistance
Salmonella enterica4→3; 3→3LD-transpeptidases induced by RpoSStationary-phase adaptation

Table 3: Key Enzymes Utilizing mDAP3 in Peptidoglycan Metabolism

EnzymeReaction CatalyzedRole of mDAP3Regulatory Mechanism
DD-transpeptidase (PBP)Forms 4→3 cross-linksAcceptor nucleophile (ε-NH₂)Inhibited by β-lactams
LD-transpeptidaseForms 3→3 cross-linksDonor/acceptor for mDAP3-mDAP3 bondRpoS-dependent expression
LdtGo (LD1,3-TPase)Forms 1→3 cross-linksAcceptor for L-Ala1 linkageSubstrate supplied by DD-endopeptidases
L,D-transpeptidaseAttaches Braun’s lipoproteinCovalent bond to mDAP3Constitutive activity

Properties

CAS Number

73715-37-4

Product Name

Peptidoglycan Pentapeptide-mdap3

IUPAC Name

(2S,6S)-6-[[(2R)-2-[[(2S)-2-[[(2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-amino-7-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-7-oxoheptanoic acid

Molecular Formula

C40H67N9O21

Molecular Weight

1010 g/mol

InChI

InChI=1S/C40H67N9O21/c1-14(32(57)45-16(3)37(62)63)44-35(60)21(9-7-8-20(41)38(64)65)49-36(61)22(10-11-25(42)54)48-33(58)15(2)43-34(59)17(4)67-31-27(47-19(6)53)39(66)68-24(13-51)30(31)70-40-26(46-18(5)52)29(56)28(55)23(12-50)69-40/h14-17,20-24,26-31,39-40,50-51,55-56,66H,7-13,41H2,1-6H3,(H2,42,54)(H,43,59)(H,44,60)(H,45,57)(H,46,52)(H,47,53)(H,48,58)(H,49,61)(H,62,63)(H,64,65)/t14-,15+,16-,17-,20+,21+,22-,23-,24-,26-,27-,28-,29-,30-,31-,39+,40+/m1/s1

InChI Key

IFUAEVRHOAQERC-BQZBOJCTSA-N

SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C

Synonyms

N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutaminyl-meso-diaminopimelic acid-D-alanyl-D-alanine
N-acetylglucosaminyl-N-AcMu-Ala-iso-Gln-meso-diaminopimelic acid-Ala-Ala
peptidoglycan monomer-mDap3
peptidoglycan pentapeptide-mDap3

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CCC[C@@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C

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